tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
Description
tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 1263180-38-6) is a fluorinated spirocyclic compound with the molecular formula C₁₃H₂₂F₂N₂O₂ and a molecular weight of 276.32 g/mol . It features a spiro[4.5]decane core, where two nitrogen atoms are positioned at the 2- and 7-positions, and two fluorine atoms are attached at the 9-position. The tert-butyl carbamate (Boc) group at the 2-position enhances steric protection and solubility in organic solvents. This compound is primarily utilized as a building block in medicinal chemistry for designing protease inhibitors, kinase modulators, and central nervous system (CNS)-targeting drugs due to its conformational rigidity and fluorine-driven metabolic stability .
Properties
Molecular Formula |
C13H22F2N2O2 |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 7,7-difluoro-2,9-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-5-4-12(9-17)6-13(14,15)8-16-7-12/h16H,4-9H2,1-3H3 |
InChI Key |
UIBXKVZLJTYXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CNC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable diazaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides and amines, respectively .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its spirocyclic structure is of particular interest for the development of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution at C9 in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs like CAS 336191-17-4 .
- The spiro[4.4]nonane analog (CAS 1194376-44-7) has reduced ring strain but lower conformational flexibility due to the smaller spiro system .
Physicochemical Properties
Analysis :
- The tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4) lacks fluorine, resulting in higher aqueous solubility (Log S = -2.8) but reduced metabolic stability .
Q & A
Basic: What are the recommended handling protocols for tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate to ensure laboratory safety?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves (inspected for integrity before use) and a lab coat. Full-body chemical-resistant suits are advised for large-scale handling .
- Ventilation: Conduct work in a fume hood to minimize inhalation risks, as decomposition under fire conditions may release carbon monoxide and nitrogen oxides .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .
- Storage: Store in a cool (2–8°C), dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis or degradation .
Advanced: How can synthetic routes for this spirocyclic compound be optimized to improve yield and purity?
Methodological Answer:
- Protecting Group Strategy: Use tert-butyloxycarbonyl (Boc) groups to stabilize the diazaspiro core during fluorination steps. Monitor reaction progress via LC-MS to identify intermediates .
- Fluorination Optimization: Employ selective fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Control temperature (−20°C to RT) to minimize side reactions like over-fluorination .
- Purification: Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate ≥97% purity product .
Basic: What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 276.32) .
- X-ray Crystallography: Resolve stereochemistry of the difluoro-substituted spiro center for absolute configuration .
Advanced: How can stability studies be designed to assess decomposition pathways under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 25–300°C) to identify thermal degradation thresholds. Correlate with evolved gas analysis (EGA) to detect CO/NH₃ release .
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor degradation products via LC-MS/MS .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C, 75% RH) .
Basic: What are the potential hazards associated with this compound, and how should contradictions in safety data be resolved?
Methodological Answer:
- Documented Hazards:
- Data Gaps: Some safety sheets report "no data" for carcinogenicity or chronic toxicity . Resolve contradictions by:
Advanced: How can computational methods predict the biological activity of this spirocyclic scaffold?
Methodological Answer:
- Molecular Docking: Simulate binding to targets like GPCRs or kinases using software (e.g., AutoDock Vina). Focus on the spirocyclic core’s rigidity and fluorine’s electronegativity for target engagement .
- QSAR Modeling: Correlate substituent effects (e.g., fluorine position) with bioactivity data from related compounds (e.g., tert-butyl 10,10-difluoro analogs) .
- ADMET Prediction: Use tools like SwissADME to assess permeability (LogP ~2.5) and cytochrome P450 inhibition risks .
Basic: What synthetic impurities are commonly observed, and how are they quantified?
Methodological Answer:
- Common Impurities:
- Des-fluoro byproducts: Result from incomplete fluorination.
- Boc-deprotected intermediates: Form under acidic conditions .
- Quantification:
Advanced: What strategies mitigate racemization during spirocyclic ring formation?
Methodological Answer:
- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) to enforce stereochemistry during ring closure .
- Low-Temperature Cyclization: Perform reactions at −78°C (dry ice/acetone bath) to slow racemization kinetics .
- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Cinchona alkaloids) for enantioselective spirocyclization .
Basic: How should researchers address discrepancies in reported molecular weights or CAS numbers?
Methodological Answer:
- Cross-Validation: Compare data across authoritative databases (e.g., PubChem, Reaxys) and supplier SDS sheets. For example, tert-butyl 10,10-difluoro analogs (CAS 1221818-66-1) have MW 276.32 vs. 240.3 for non-fluorinated analogs .
- Batch-Specific Analysis: Request COA (Certificate of Analysis) from suppliers to confirm lot-specific purity and identity .
Advanced: What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?
Methodological Answer:
- Plasma Stability: Incubate with human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS .
- Caco-2 Permeability: Measure apical-to-basolateral transport to predict intestinal absorption .
- Microsomal Metabolism: Use liver microsomes (+NADPH) to identify phase I metabolites (e.g., oxidative defluorination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
